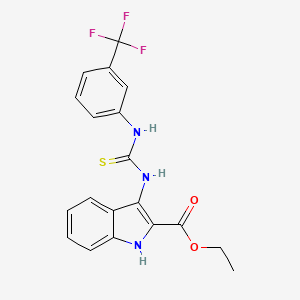

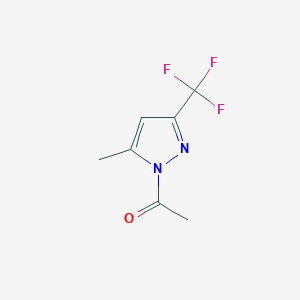

![molecular formula C22H18N2O3S B2403486 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 477570-04-0](/img/structure/B2403486.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been extensively studied for their diverse biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of new benzothiazole derivatives have been discussed along with molecular docking studies .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, they can be synthesized through diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other methods .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For instance, one derivative, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, is a white solid with a melting point of 170-172°C .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Benzothiazole derivatives have shown significant antibacterial activities against various bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . The antibacterial properties make them potential candidates for the development of new antibiotics.

Antifungal Activity

Benzothiazole derivatives have also demonstrated antifungal properties . This makes them useful in the treatment of various fungal infections.

Antioxidant Activity

These compounds have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

Benzothiazole derivatives have shown antimicrobial activities . This means they have the potential to kill or inhibit the growth of microorganisms, which can be useful in the treatment of various infections.

Antiproliferative Activity

They have demonstrated antiproliferative activities , which means they can inhibit cell growth. This property is particularly useful in the field of oncology for the treatment of various types of cancer.

Anticonvulsant Activity

Benzothiazole derivatives have shown anticonvulsant activities . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders.

Anti-Tubercular Activity

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis . This makes them potential candidates for the development of new anti-tubercular drugs.

Anti-Diabetic Activity

Benzothiazole derivatives have shown anti-diabetic activities . This suggests they could be used in the development of new treatments for diabetes.

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-17-11-7-12-18(27-2)20(17)21(25)23-15-9-4-3-8-14(15)22-24-16-10-5-6-13-19(16)28-22/h3-13H,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGXSNDVUPEYLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

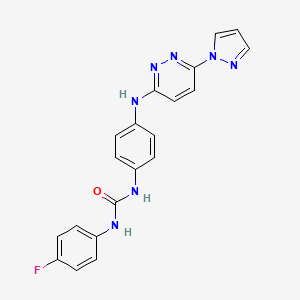

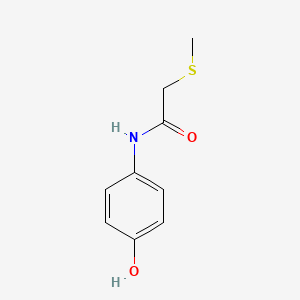

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)

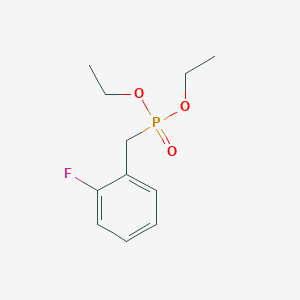

![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2403411.png)

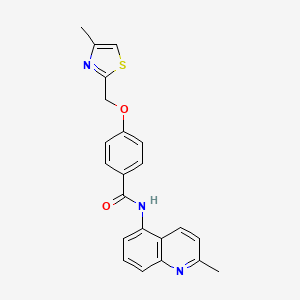

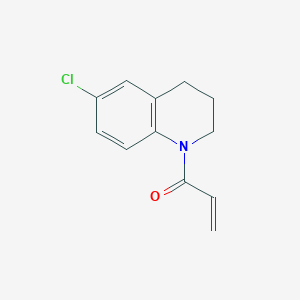

![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2403417.png)

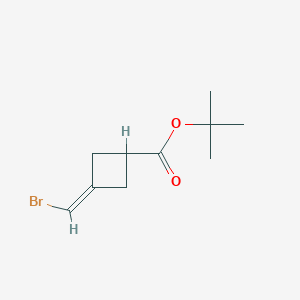

![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)